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Compound of Interest

Compound Name: Diammonium adipate

Cat. No.: B107630

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium adipate, the diammonium salt of adipic acid, is a promising excipient for the
development of controlled-release oral solid dosage forms. Its utility is primarily derived from its
properties as a salt of a weak acid and a weak base, which allows it to function as an effective
pH-modulating agent within a drug formulation. This is particularly advantageous for active
pharmaceutical ingredients (APIs) with pH-dependent solubility, as diammonium adipate can
help create a stable micro-environmental pH within the dosage form, leading to a more
consistent and pH-independent drug release profile as it passes through the variable pH
environments of the gastrointestinal (Gl) tract.[1][2][3][4][5]

These application notes provide a comprehensive framework for the utilization of diammonium
adipate in the formulation of controlled-release matrix tablets. The included protocols are
based on established principles for similar adipic acid salts and serve as a detailed guide for
formulation development and evaluation.[6]

Physicochemical Properties of Diammonium
Adipate
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Property Value Reference
Chemical Formula C6H16N204 [7]
Molecular Weight 180.20 g/mol [7]

Melting Point 152°C [7]

Boiling Point 338.5°C at 760 mmHg [7]

Density 1.25 g/lcm3 [7]
Appearance White crystalline powder

pKa of Adipic Acid 4.41 and 5.41 [1]

Proposed Mechanisms of Action in Controlled-
Release Formulations

Diammonium adipate is proposed to modulate drug release through two primary mechanisms
when incorporated into a hydrophilic polymer matrix system:

e pH Modulation for pH-Independent Release: For APIs with solubility that changes with pH,
diammonium adipate acts as a buffering agent, creating a stable pH microenvironment
within the tablet matrix. This localized pH control ensures consistent drug dissolution and
release, mitigating the impact of the fluctuating pH of the Gl tract.[6]

e Pore Formation in Hydrophobic Matrices: As a water-soluble salt, diammonium adipate can
be incorporated into insoluble polymer matrices. Upon contact with gastrointestinal fluids, it
dissolves and leaches out, creating a network of pores and channels. This increases the
surface area for drug dissolution and provides pathways for drug diffusion, thereby
modulating the release rate.[6]
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Caption: Proposed mechanisms of diammonium adipate in controlled-release systems.

Experimental Protocols

The following protocols are adapted from established methods for monosodium adipate and

provide a robust framework for the formulation and evaluation of controlled-release tablets

incorporating diammonium adipate.[6]

Protocol 1: Formulation of Controlled-Release Matrix

Tablets via Wet Granulation

Objective: To prepare controlled-release matrix tablets containing a model APl and varying

concentrations of diammonium adipate using the wet granulation method.

Materials:
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» Active Pharmaceutical Ingredient (API)

o Diammonium Adipate (pH modifier/pore-former)

o Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)

e Microcrystalline Cellulose (MCC PH101) (Filler/Binder)

» Polyvinylpyrrolidone (PVP K30) (Binder)

e Magnesium Stearate (Lubricant)

* Isopropyl Alcohol (Granulating fluid)

Equipment:

Electronic weighing balance

e High-shear granulator or mortar and pestle

e Sieves (e.g., 20 and 60 mesh)

e Tray dryer or fluid bed dryer

o Tablet compression machine

o Hardness tester, friability tester, thickness gauge

Methodology:

Weighing: Accurately weigh all ingredients as per the formulation table below (Table 1).

Dry Mixing: Sift the API, diammonium adipate, HPMC, and MCC through a 20-mesh sieve.

Mix the powders in a blender for 15 minutes for uniform distribution.

Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add the

binder solution to the powder blend while mixing until a coherent mass is formed.

Wet Screening: Pass the wet mass through a 20-mesh sieve to form granules.
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» Drying: Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying
(LOD) is less than 2%.

e Dry Screening: Pass the dried granules through a 60-mesh sieve to break any aggregates.
o Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.

o Compression: Compress the final blend into tablets using a rotary tablet press to a target
weight and hardness.

Protocol 2: In-Vitro Dissolution Study

Objective: To evaluate the drug release profile from the formulated tablets under different pH
conditions to assess the impact of diammonium adipate.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Media:

e 0.1 N HCI (pH 1.2) for the first 2 hours

e Phosphate Buffer (pH 6.8) for the remaining 10 hours

Parameters:

Rotation Speed: 50 RPM

Temperature: 37 £ 0.5°C

Volume of Medium: 900 mL

Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12 hours

Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)

Methodology:

e Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCI.
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» Begin the test and withdraw 5 mL samples at the specified time points.
o After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer.
o Continue sampling at the specified intervals for up to 12 hours.

e Analyze the withdrawn samples for drug content using a validated analytical method (e.g.,
UV-Vis spectrophotometry or HPLC).

o Calculate the cumulative percentage of drug released at each time point, correcting for the
previously removed samples.

Data Presentation

The following tables present hypothetical data for formulations with varying concentrations of
diammonium adipate to illustrate its potential effect on tablet properties and drug release.
This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Tablet Formulations with Varying Diammonium Adipate Concentrations

Ingredient Formulation Formulation Formulation Formulation
(mgltablet) F1 (0%) F2 (5%) F3 (10%) F4 (15%)
Model API 100 100 100 100
Diammonium
. 0 20 40 60

Adipate
HPMC K100M 120 120 120 120
MCC PH101 175 155 135 115
PVP K30 10 10 10 10
Magnesium

5 5 5 5
Stearate
Total Weight

410 410 410 410
(mg)
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Table 2: Hypothetical Cumulative Drug Release Data (%)

Formulation Formulation Formulation Formulation

Time (hours)
F1 (0% DAA) F2 (5% DAA) F3 (10% DAA)  F4 (15% DAA)

1 15 20 25 30
2 25 32 40 48
4 40 50 62 75
6 55 68 80 92
8 70 85 95 101
10 82 96 102 -
12 93 101 - -

Interpretation of Hypothetical Data: The data in Table 2 suggests that as the concentration of
diammonium adipate increases, the rate of drug release also increases. This is consistent
with its proposed role as a hydrophilic pore-former, where higher concentrations would create a
more porous matrix, facilitating faster drug diffusion.[6] This allows for the precise modulation of
the release profile to meet specific therapeutic needs.
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Caption: General workflow for formulation and evaluation of controlled-release tablets.
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The role of diammonium adipate in controlled-release formulations is that of a pharmaceutical
excipient, where it modifies the physicochemical properties of the dosage form to control the
rate of drug release. There is currently no evidence to suggest that diammonium adipate, at
the concentrations used in pharmaceutical formulations, directly interacts with or modulates
any biological signaling pathways. Its function is confined to the drug delivery system itself.

Conclusion

Diammonium adipate presents a viable and valuable option for formulators seeking to
develop robust controlled-release drug products, particularly for APIs with pH-dependent
solubility. By acting as an internal pH modifier and/or a pore-former, it can be used to engineer
a desired drug release profile. The protocols and data presented here provide a foundational
guide for the research and development of such advanced drug delivery systems. Experimental
validation of the hypothetical data is a necessary next step in harnessing the full potential of
diammonium adipate in controlled-release technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b107630#diammonium-adipate-in-controlled-release-
formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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